1,2-Propanediamine, N1,N1,N2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, N1,N1,N2-trimethyl-: is an organic compound with the molecular formula C6H16N2. It is a derivative of 1,2-propanediamine where three of the hydrogen atoms have been replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Propanediamine, N1,N1,N2-trimethyl- can be synthesized through several methods. One common method involves the methylation of 1,2-propanediamine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of 1,2-propanediamine, N1,N1,N2-trimethyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Propanediamine, N1,N1,N2-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, N1,N1,N2-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-propanediamine, N1,N1,N2-trimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in catalytic reactions, influencing the rate and outcome of the reactions. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediamine: The parent compound without the methyl groups.
N1,N1,N2,N2-Tetramethyl-1,2-propanediamine: A similar compound with four methyl groups instead of three.
1,3-Propanediamine: A structural isomer with the amine groups on different carbon atoms.
Uniqueness: 1,2-Propanediamine, N1,N1,N2-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required.
Eigenschaften
Molekularformel |
C6H16N2 |
---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
1-N,1-N,2-N-trimethylpropane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7-2)5-8(3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
KGTKCYPWFGFSAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.